molecular formula C₁₄H₁₉NO₇ B043500 benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate CAS No. 16684-31-4

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

Cat. No. B043500
CAS RN: 16684-31-4
M. Wt: 313.3 g/mol
InChI Key: GLXPSFVNAPWXDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzyl carbamate compounds often involves complex organic reactions that enable the introduction of the carbamate functional group into the desired molecular framework. For instance, an enantioselective synthesis method for a closely related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, utilizing iodolactamization as a key step (Campbell et al., 2009). This method highlights the intricate approaches required to synthesize specific carbamate derivatives with precise stereochemistry.

Molecular Structure Analysis

The molecular structure of benzyl carbamates and their derivatives can be characterized using various spectroscopic techniques. For example, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, along with HOMO–LUMO, NBO, NLO, and MEP analysis, have been employed to understand the electronic and structural properties of similar compounds, such as Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate (Rao et al., 2016). These techniques provide insights into the electronic structure, vibrational modes, and potential reactivity of the compounds.

Chemical Reactions and Properties

Carbamate compounds undergo various chemical reactions, including oxidative photochemical cyclization, which is a method to synthesize benzo[a]carbazoles from related carbamate derivatives (Li et al., 2015). These reactions highlight the versatility of carbamate compounds in synthetic organic chemistry, enabling the construction of complex and biologically relevant structures.

Scientific Research Applications

Catalytic Applications

  • Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the utility of carbamate derivatives in the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of allenes, leading to the formation of piperidines and oxygen heterocycles with high exo-selectivity. This method tolerates substitution at the alkyl and allenyl carbon atoms, proving effective for synthesizing complex organic structures with high yield (Zhang et al., 2006).

Synthetic Chemistry

  • Synthesis of Phosphonates : The Mannich-type condensation involving benzyl carbamate, aldehydes, and chlorophosphite has been widely utilized for synthesizing arylmethylphosphonic derivatives, showcasing the compound's role in creating phosphorus-containing organic molecules (Cai et al., 2007).
  • Sulfonamide-Based Carbamates : A series of benzyl carbamate derivatives was synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in developing treatments for diseases like Alzheimer's (Magar et al., 2021).

properties

IUPAC Name

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXPSFVNAPWXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937251
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

CAS RN

16684-31-4
Record name N-Carbobenzoxy-D-glucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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